2,4,5-Trimethylbenzenesulfonamide
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Overview
Description
2,4,5-Trimethylbenzenesulfonamide, also known as 2,4,5-T, is an organic compound belonging to the class of sulfonamides. It is a white, odourless powder that is used in the synthesis of a variety of organic compounds, including pharmaceuticals, cosmetics, and pesticides. It is also used in the synthesis of various polymers and in the manufacture of rubber. 2,4,5-T has been used for many years as a pesticide, although its use has been restricted in some countries due to its potential toxicity.
Scientific Research Applications
Antibacterial Properties
Sulfonamides, including 2,4,5-Trimethylbenzenesulfonamide , exhibit a range of pharmacological activities. They act as broad-spectrum antibacterial agents and are used in the treatment of various bacterial infections in both humans and animals. Their structure allows them to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase, which are vital for bacterial growth and survival .
Environmental Toxicity Studies
The environmental impact of sulfonamides is also a significant area of study. 2,4,5-Trimethylbenzenesulfonamide and its related compounds are not readily biodegradable and can cause various side effects, including diseases of the digestive and respiratory tracts. Research into their environmental toxicity helps in understanding their long-term effects on ecosystems .
Drug Allergy and Adverse Reactions Research
Understanding the allergic responses and adverse reactions caused by sulfonamides is crucial. Studies on 2,4,5-Trimethylbenzenesulfonamide derivatives help in identifying key features that trigger allergic reactions, such as substitution at the N4 arylamine group position. This research is vital for developing safer pharmaceuticals .
Pharmacological Activity in Disease Treatment
Sulfonamides like 2,4,5-Trimethylbenzenesulfonamide play a role in treating a diverse range of disease states due to their anti-carbonic anhydrase and anti-dihydropteroate synthetase activities. They are used in treating conditions such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
Mechanism of Action
Target of Action
2,4,5-Trimethylbenzenesulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
2,4,5-Trimethylbenzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . Normally, this enzyme uses para-aminobenzoic acid (PABA) to synthesize folic acid. 2,4,5-trimethylbenzenesulfonamide mimics the structure of paba and binds to the enzyme, preventing it from interacting with paba and disrupting the production of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 2,4,5-Trimethylbenzenesulfonamide affects the folic acid synthesis pathway in bacteria . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and the growth and reproduction of bacteria. As a result, the bacterial growth is halted .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The primary result of 2,4,5-Trimethylbenzenesulfonamide’s action is the inhibition of bacterial growth and reproduction . By disrupting the production of folic acid, an essential component for bacterial growth, the compound effectively halts the proliferation of bacteria .
Action Environment
The efficacy and stability of 2,4,5-Trimethylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s action may be affected by the pH of the environment, as the ionization state of the compound can influence its absorption and distribution .
properties
IUPAC Name |
2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUPYYVSBPSDCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359387 |
Source
|
Record name | 2,4,5-trimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylbenzenesulfonamide | |
CAS RN |
90643-45-1 |
Source
|
Record name | 2,4,5-trimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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